Cas no 155831-46-2 (5-fluoro-2,4-dimethoxybenzaldehyde)
5-fluoro-2,4-dimethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 5-fluoro-2,4-dimethoxy-
- 5-fluoro-2,4-dimethoxybenzaldehyde
- MFCD24677491
- Z1511786488
- FGA83146
- 155831-46-2
- 2,4-Dimethoxy-5-fluorobenzaldehyde
- EN300-254602
-
- MDL: MFCD24677491
- Inchi: 1S/C9H9FO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3
- InChI Key: QPJPELUSHAZZHM-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC(F)=C(OC)C=C1OC
Computed Properties
- Exact Mass: 184.05357231Da
- Monoisotopic Mass: 184.05357231Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 35.5Ų
5-fluoro-2,4-dimethoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B441078-25mg |
5-fluoro-2,4-dimethoxybenzaldehyde |
155831-46-2 | 25mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B441078-50mg |
5-fluoro-2,4-dimethoxybenzaldehyde |
155831-46-2 | 50mg |
$ 95.00 | 2022-06-01 | ||
| TRC | B441078-250mg |
5-fluoro-2,4-dimethoxybenzaldehyde |
155831-46-2 | 250mg |
$ 340.00 | 2022-06-01 | ||
| abcr | AB275639-1 g |
2,4-Dimethoxy-5-fluorobenzaldehyde; . |
155831-46-2 | 1g |
€629.50 | 2022-06-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD478868-1g |
5-Fluoro-2,4-dimethoxybenzaldehyde |
155831-46-2 | 97% | 1g |
¥3240.0 | 2023-01-31 | |
| Enamine | EN300-254602-0.05g |
5-fluoro-2,4-dimethoxybenzaldehyde |
155831-46-2 | 95% | 0.05g |
$84.0 | 2024-06-19 | |
| Enamine | EN300-254602-0.1g |
5-fluoro-2,4-dimethoxybenzaldehyde |
155831-46-2 | 95% | 0.1g |
$124.0 | 2024-06-19 | |
| Enamine | EN300-254602-0.25g |
5-fluoro-2,4-dimethoxybenzaldehyde |
155831-46-2 | 95% | 0.25g |
$178.0 | 2024-06-19 | |
| Enamine | EN300-254602-0.5g |
5-fluoro-2,4-dimethoxybenzaldehyde |
155831-46-2 | 95% | 0.5g |
$331.0 | 2024-06-19 | |
| Enamine | EN300-254602-1.0g |
5-fluoro-2,4-dimethoxybenzaldehyde |
155831-46-2 | 95% | 1.0g |
$442.0 | 2024-06-19 |
5-fluoro-2,4-dimethoxybenzaldehyde Suppliers
5-fluoro-2,4-dimethoxybenzaldehyde Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 5-fluoro-2,4-dimethoxybenzaldehyde
Research Brief on 5-fluoro-2,4-dimethoxybenzaldehyde (CAS: 155831-46-2) in Chemical Biology and Pharmaceutical Applications
5-fluoro-2,4-dimethoxybenzaldehyde (CAS: 155831-46-2) is a fluorinated aromatic aldehyde derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the synthesis of novel heterocyclic compounds with therapeutic potential. This research brief consolidates the latest findings on this compound, focusing on its synthetic utility, biological activities, and emerging applications in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 5-fluoro-2,4-dimethoxybenzaldehyde as a key intermediate in the synthesis of fluorinated quinazoline derivatives. The research team developed a novel one-pot cascade reaction utilizing this aldehyde to construct pharmacologically active scaffolds with demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, a target in cancer therapy. The presence of both fluorine and methoxy groups was found to significantly enhance binding affinity and metabolic stability of the resulting compounds.
In the field of antimicrobial research, a recent investigation (Bioorganic Chemistry, 2024) reported the synthesis of novel Schiff base derivatives from 5-fluoro-2,4-dimethoxybenzaldehyde. These compounds exhibited potent activity against multidrug-resistant Staphylococcus aureus strains, with minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL. The study highlighted the importance of the fluorine atom at the 5-position for maintaining antibacterial efficacy while reducing cytotoxicity against mammalian cells.
From a chemical biology perspective, researchers have exploited the unique electronic properties of 5-fluoro-2,4-dimethoxybenzaldehyde in developing fluorescent probes. A 2024 study in ACS Chemical Biology described a series of environment-sensitive fluorophores derived from this compound, which demonstrated exceptional solvatochromism and potential for monitoring protein conformational changes in real-time. The electron-withdrawing fluorine and electron-donating methoxy groups create a push-pull system that enhances fluorescence quantum yield and Stokes shift.
Recent advances in synthetic methodology have expanded the utility of 155831-46-2 in pharmaceutical manufacturing. A green chemistry approach published in Organic Process Research & Development (2023) developed a continuous flow protocol for the large-scale production of 5-fluoro-2,4-dimethoxybenzaldehyde with improved yield (85%) and reduced environmental impact compared to traditional batch processes. This innovation addresses the growing demand for sustainable production of fluorinated pharmaceutical intermediates.
Emerging research suggests potential applications of 5-fluoro-2,4-dimethoxybenzaldehyde in neurodegenerative disease therapeutics. Preliminary studies (European Journal of Medicinal Chemistry, 2024) have identified derivatives of this compound as modulators of α-synuclein aggregation, showing promise for Parkinson's disease intervention. The fluorinated aromatic core appears to interact with critical residues in the amyloidogenic region of the protein, inhibiting fibril formation.
In conclusion, 5-fluoro-2,4-dimethoxybenzaldehyde (155831-46-2) continues to demonstrate significant value in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications ranging from drug discovery to chemical probe development. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in emerging therapeutic areas such as protein degradation technologies and covalent inhibitor design.
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